Cas no 2353409-99-9 (DBCO-PEG9-amine)
DBCO-PEG9-amine Chemical and Physical Properties
Names and Identifiers
-
- DBCO-PEG9-amine
- DBCO-PEG9-amine TFA salt
- AKOS040743214
- N-(29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-4-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-4-oxobutanamide
- MS-31299
- 2353409-99-9
- N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
- CS-0114620
- N-(29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-4-{2-azatricyclo[10.4.0.0,hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-4-oxobutanamide
- DA-62698
- HY-140285
- F82564
- R01-0402
- BP-24150
-
- Inchi: 1S/C39H57N3O11/c40-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-41-38(43)11-12-39(44)42-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)42/h1-8H,11-33,40H2,(H,41,43)
- InChI Key: ONUWAJBCFPYIFM-UHFFFAOYSA-N
- SMILES: O=C(CCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O)N1C2C=CC=CC=2C#CC2C=CC=CC=2C1
Computed Properties
- Exact Mass: 743.39930964g/mol
- Monoisotopic Mass: 743.39930964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 53
- Rotatable Bond Count: 32
- Complexity: 1010
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 159
DBCO-PEG9-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-140285-25mg |
DBCO-PEG9-amine |
2353409-99-9 | 25mg |
¥3100 | 2024-05-22 | ||
| MedChemExpress | HY-140285-50mg |
DBCO-PEG9-amine |
2353409-99-9 | 50mg |
¥5200 | 2024-05-22 | ||
| eNovation Chemicals LLC | Y1259085-25mg |
DBCO-PEG9-amine |
2353409-99-9 | 95% | 25mg |
$480 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1259085-50mg |
DBCO-PEG9-amine |
2353409-99-9 | 95% | 50mg |
$785 | 2024-06-05 | |
| Chemenu | CM339326-50mg |
DBCO-PEG9-amine |
2353409-99-9 | 95%+ | 50mg |
$800 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185260-25mg |
DBCO-PEG9-amine |
2353409-99-9 | 98% | 25mg |
¥3720 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185260-50mg |
DBCO-PEG9-amine |
2353409-99-9 | 98% | 50mg |
¥7800 | 2023-04-14 | |
| Aaron | AR01JPHD-25mg |
DBCO-PEG9-amine |
2353409-99-9 | 95% | 25mg |
$477.00 | 2025-02-13 | |
| Aaron | AR01JPHD-50mg |
DBCO-PEG9-amine |
2353409-99-9 | 95% | 50mg |
$800.00 | 2025-02-13 | |
| 1PlusChem | 1P01JP91-50mg |
DBCO-PEG9-amine |
2353409-99-9 | 98% | 50mg |
$433.00 | 2024-05-23 |
DBCO-PEG9-amine Suppliers
DBCO-PEG9-amine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on DBCO-PEG9-amine
DBCO-PEG9-amine (CAS No. 2353409-99-9): A Versatile Building Block in Modern Chemical Biology and Drug Development
The compound DBCO-PEG9-amine (CAS No. 2353409-99-9) represents a significant advancement in the realm of chemical biology and pharmaceutical innovation. As a derivative of diamine functionalized with a 9-amine chain and a DBCO (7-amino-4-methylcoumarin-3-carboxylic acid) moiety, this molecule has garnered considerable attention for its utility in the synthesis of bioconjugates, drug delivery systems, and diagnostic probes. The strategic integration of polyethylene glycol (PEG) into its structure not only enhances solubility and biocompatibility but also modulates pharmacokinetic profiles, making it an invaluable tool for researchers exploring novel therapeutic strategies.
In recent years, the field of bioconjugation has seen remarkable growth, driven by the need for targeted therapies and improved drug efficacy. The DBCO group serves as a readily available handle for amine-reactive chemistry, enabling facile conjugation to peptides, proteins, and other biomolecules. This property has been exploited in the development of enzyme inhibitors, antibody-drug conjugates (ADCs), and imaging agents. For instance, studies have demonstrated the successful incorporation of DBCO-PEG9-amine into peptide-based therapeutics to enhance their circulation time while maintaining target specificity. Such applications underscore the compound's potential in advancing precision medicine.
The inclusion of a Peg9 (polyethylene glycol with 9 repeating units) moiety is another critical feature that contributes to the compound's versatility. PEGylation is a well-established strategy to improve pharmacokinetics by increasing molecular weight and reducing renal clearance. The specific length of 9 units in this context strikes an optimal balance between steric hindrance and biological activity, making it suitable for various conjugation applications without compromising functionality. This has been particularly relevant in the design of novel vaccine adjuvants and immunotherapeutics, where sustained release profiles are essential for effective immune modulation.
Recent advancements in click chemistry have further expanded the utility of DBCO-PEG9-amine. The DBCO group is highly compatible with azide-based reactions, allowing for efficient formation of stable triazoles under mild conditions. This compatibility has enabled the synthesis of complex bioconjugates with high fidelity, which would be challenging to achieve using traditional coupling methods. Researchers have leveraged this property to develop multifunctional nanoparticles for drug delivery, where precise control over surface chemistry is paramount. The ability to incorporate both hydrophilic PEG chains and reactive DBCO handles provides a unique platform for engineering next-generation therapeutics.
The compound's applicability extends beyond therapeutics into diagnostic imaging. Functionalized derivatives of DBCO-PEG9-amine have been employed as contrast agents in magnetic resonance imaging (MRI) and positron emission tomography (PET) scans. By linking fluorinated or gadolinium-based probes to the PEG moiety via the DBCO group, researchers can achieve prolonged circulation times while maintaining high signal-to-noise ratios. Such developments hold promise for early detection and monitoring of diseases like cancer, where accurate imaging is critical for timely intervention.
In conclusion, DBCO-PEG9-amine (CAS No. 2353409-99-9) stands as a cornerstone in modern chemical biology and pharmaceutical research. Its unique combination of reactivity, solubility, and biocompatibility makes it an indispensable tool for designing innovative bioconjugates and drug delivery systems. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly pivotal role in developing targeted therapies that address unmet medical needs. The ongoing research into its applications underscores its enduring relevance in advancing human health through chemical innovation.
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